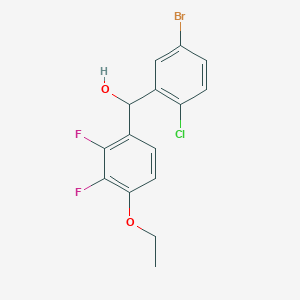
6-(6-Chloropyrimidin-4-yloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Chloropyrimidin-4-yloxy)quinoline is a chemical compound with the molecular formula C13H8ClN3O and a molecular weight of 257.68 g/mol . This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound widely found in nature and used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)quinoline involves the reaction of quinoline derivatives with chloropyrimidine. One common method includes the use of palladium-catalyzed N-arylation of 2-imidazolines . Another approach involves treating 6-bromo-4-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are designed to be high-yielding and cost-effective. For example, the preparation of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate, an important intermediate, can be achieved using quinuclidine, quinuclidine hydrochloride, and quinuclidinol as catalysts .
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, phenylhydrazine for the formation of quinoline derivatives, and sodium carbonate for N-alkylation .
Major Products Formed
Major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
6-(6-Chloropyrimidin-4-yloxy)quinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitubercular properties.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)quinoline involves its interaction with specific molecular targets and pathways. For example, quinolinyl pyrimidines, including this compound, have been shown to inhibit Type II NADH dehydrogenase (NDH-2), an essential component of electron transfer in microbial pathogens . This inhibition disrupts the electron transfer chain, leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(6-Chloropyrimidin-4-yloxy)quinoline include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Camptothecin: An anticancer agent.
Mepacrine: Used for its antiprotozoal properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which allows it to interact with unique molecular targets such as NDH-2. This specificity makes it a valuable compound for research in developing new antimicrobial and anticancer agents .
Properties
Molecular Formula |
C13H8ClN3O |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-(6-chloropyrimidin-4-yl)oxyquinoline |
InChI |
InChI=1S/C13H8ClN3O/c14-12-7-13(17-8-16-12)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H |
InChI Key |
AVWGCWFWYOZVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-hydroxy-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanimidamide](/img/structure/B8355306.png)




![Furo[2,3-b]pyridin-3-yl-acetic acid ethyl ester](/img/structure/B8355332.png)
![2-(3-Methoxy-[1,2,4]thiadiazol-5-ylamino)-acetamide](/img/structure/B8355337.png)







